molecular formula C20H16N4OS B2943759 N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide CAS No. 1170383-55-7

N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2943759
CAS No.: 1170383-55-7
M. Wt: 360.44
InChI Key: GYRRDXKFTNNIQE-UHFFFAOYSA-N
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Description

N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is a potent and selective ATP-competitive inhibitor of the BRAF V600E oncogenic mutant kinase. This compound was developed through a structure-based design strategy to fit the unique DFG-in, αC-helix-out conformation of the BRAF V600E mutant, which is a key driver in several aggressive cancers, most notably melanoma, as well as colorectal and thyroid cancers. Its primary research value lies in its ability to selectively block the aberrant MAPK/ERK signaling pathway in BRAF V600E-positive cells, leading to the suppression of tumor cell proliferation and the induction of apoptosis. Studies have demonstrated its efficacy in inhibiting the growth of melanoma cell lines harboring the V600E mutation and have shown promising in vivo antitumor activity in xenograft models. This molecule serves as a critical chemical probe for investigating the pathophysiology of BRAF-driven malignancies and is a valuable tool for exploring resistance mechanisms and combination therapies with other targeted agents, such as MEK inhibitors. Research using this inhibitor is fundamental for advancing the understanding of oncogenic signaling and for the preclinical evaluation of novel therapeutic strategies aimed at overcoming the limitations of current BRAF-targeted treatments.

Properties

IUPAC Name

N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-19(20-21-16-10-4-5-12-17(16)26-20)22-18-14-9-6-11-15(14)23-24(18)13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRRDXKFTNNIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a diketone with hydrazine under acidic or basic conditions.

    Cyclopentane ring formation: The pyrazole intermediate is then subjected to cyclization reactions to form the tetrahydrocyclopenta[c]pyrazole structure.

    Benzo[d]thiazole incorporation: The final step involves the coupling of the cyclopenta[c]pyrazole intermediate with a benzo[d]thiazole derivative, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the pyrazole ring, the benzo[d]thiazole core, or the linker region. Key examples include:

(i) Benzo[d]thiazole-2-carboxamide Derivatives ()

Compounds such as N-cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) and N-cyclopropyl-6-(3-(cyclopropylamino)propoxy)benzo[d]thiazole-2-carboxamide (3g) share the benzo[d]thiazole carboxamide core but feature alkyl/cycloalkyl amino substituents instead of the tetrahydrocyclopenta[c]pyrazole group. These modifications result in lower molecular weights (e.g., 3g: ~370 g/mol) compared to the target compound (~380–400 g/mol, estimated). The bulky cycloalkyl groups in 3e and 3g may hinder membrane permeability, whereas the phenyl group in the target compound could enhance bioavailability through improved lipophilicity .

(ii) Tetrahydrocyclopenta[c]pyrazole-Containing Compounds (–5, 7–8)
  • BPN-3783 (): This γ-secretase modulator contains a 2-ethyl-substituted tetrahydrocyclopenta[c]pyrazole linked to a thiazole-2-amine.
  • Compound 38 () : Features a 2-methyl-substituted tetrahydrocyclopenta[c]pyrazole and a pyrimidoindole moiety. Its higher molecular weight (444.21 g/mol) and methoxy groups suggest distinct solubility and CNS penetration profiles compared to the target compound .
  • 2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide (): The dichlorophenoxy group increases electronegativity and molecular weight (340.2 g/mol), likely enhancing halogen bonding but reducing metabolic stability .
(iii) Heterocycle-Fused Derivatives ()

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide incorporates a tetrahydrobenzo[b]thiophene fused to benzo[d]thiazole, resulting in a larger, more lipophilic structure (422.6 g/mol). This may improve binding to hydrophobic enzyme pockets but limit aqueous solubility .

Molecular Properties and Drug-Likeness

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Potential Applications
Target Compound ~380–400 2-phenyl, benzo[d]thiazole-2-carboxamide 3.5–4.0 Kinase inhibition, CNS drugs
N-cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) ~450 Cycloheptyl, propoxy linker 4.2–4.5 Multitargeted ligands
BPN-3783 ~400 2-ethyl, thiazole-2-amine 2.8–3.2 γ-Secretase modulation
Compound 38 444.21 2-methyl, pyrimidoindole 3.0–3.5 BET bromodomain inhibition
2-(2,4-dichlorophenoxy)-N-(2-methyl-...acetamide 340.2 Dichlorophenoxy, methyl 3.8–4.2 Antimicrobial/Agrochemical

Biological Activity

N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, pyrazole derivatives are known for their efficacy against various bacterial strains. A study highlighted that compounds with similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity .

Anti-inflammatory and Antioxidant Activity

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit pro-inflammatory enzymes such as lipoxygenase. Related benzothiazole derivatives have shown IC50 values in the sub-micromolar range against these enzymes, indicating a promising anti-inflammatory profile . Additionally, antioxidant properties have been noted in some synthesized compounds within this chemical class.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

  • Enzyme Inhibition: Similar compounds have been documented to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .
  • Signal Transduction Pathways: The compound may also influence various signaling pathways involved in inflammation and cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study assessed the antimicrobial properties of novel pyrazole derivatives against clinical isolates of E. coli. The results demonstrated significant bactericidal activity with MIC values comparable to standard antibiotics .
  • Evaluation of Anti-inflammatory Effects:
    In a controlled laboratory setting, a series of benzothiazole derivatives were tested for their anti-inflammatory properties. The findings revealed substantial inhibition of lipoxygenase activity at low concentrations, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Pathogen/Target MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureusNot specified
AntifungalCandida albicans0.03 - 0.5 μg/mL
Anti-inflammatoryLipoxygenaseSub-micromolar range
AntioxidantVarious free radicalsNot specified

Q & A

Q. Table: Optimization Results

MethodYield ImprovementTime ReductionReference
Microwave (120°C)+20%90%
Pd/C (5 mol%)+12%-

Advanced: What in vitro assays are suitable for evaluating its bioactivity?

Answer:

  • Antibacterial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
  • Anti-inflammatory Screening: COX-2 inhibition assay (ELISA) at 10-100 μM concentrations .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced: How can computational modeling complement experimental studies of this compound?

Answer:

  • Molecular Docking (AutoDock Vina): Predict binding affinity to target proteins (e.g., COX-2, DNA gyrase) using crystal structures from the PDB .
  • MD Simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns to identify key interactions (e.g., hydrogen bonds with Thr206 in COX-2) .
  • QSAR Models: Corrogate substituent effects on bioactivity using Hammett constants and logP values .

Advanced: What analytical challenges arise in characterizing its polymorphs or solvates?

Answer:

  • PXRD vs. SCXRD: Use powder XRD to detect polymorphs and single-crystal XRD to resolve unit cell parameters. SHELXL refinement is critical for distinguishing between isostructural forms .
  • DSC/TGA: Identify solvent loss events (e.g., endothermic peaks at 80-120°C) to confirm hydrate formation .

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